molecular formula C25H16FN3O3S B2726520 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE CAS No. 891023-06-6

3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE

Cat. No.: B2726520
CAS No.: 891023-06-6
M. Wt: 457.48
InChI Key: ZICVFGOCKRTEOC-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE is a complex organic molecule that features a combination of thiazole, indolizine, and benzodioxole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on the specific compound. For example, 2-Amino-4-(4-fluorophenyl)thiazole has a GHS07 signal word of warning with hazard statements H302-H315-H320-H335 .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design and development of new thiazole derivatives with improved efficacy and safety profiles .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Properties

IUPAC Name

[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3S/c26-16-7-4-14(5-8-16)17-12-33-25(28-17)21-18-3-1-2-10-29(18)23(22(21)27)24(30)15-6-9-19-20(11-15)32-13-31-19/h1-12H,13,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICVFGOCKRTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C5=NC(=CS5)C6=CC=C(C=C6)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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